2-fluoro-N-(2-propoxyphenyl)benzamide
Description
Properties
IUPAC Name |
2-fluoro-N-(2-propoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2/c1-2-11-20-15-10-6-5-9-14(15)18-16(19)12-7-3-4-8-13(12)17/h3-10H,2,11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHKGDLNXNVPYFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1NC(=O)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Features and Crystallographic Properties
Key structural analogs include:
Key Findings :
- Fluorine positioning (ortho vs. para) significantly impacts hydrogen-bonding networks and solubility. For example, N-(2,4-difluorophenyl)-2-fluorobenzamide shows stronger intermolecular interactions than its 2,3-difluoro analog .
- Bulky substituents (e.g., piperidine-pyridinyl in CCG258205) improve target selectivity but may reduce aqueous solubility .
Key Findings :
Key Findings :
Q & A
Q. What are the standard synthetic routes for 2-fluoro-N-(2-propoxyphenyl)benzamide, and how are reaction conditions optimized?
The synthesis typically involves a multi-step approach:
Fluorobenzamide backbone formation : Coupling 2-fluorobenzoic acid with 2-propoxyaniline via carbodiimide-mediated amidation (e.g., EDCl/HOBt) under inert conditions .
Propoxy group introduction : Alkylation of the phenolic oxygen using propyl bromide in the presence of a base like K₂CO₃ .
Optimization strategies:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but require careful temperature control (60–80°C) to avoid decomposition .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) ensures ≥95% purity .
Q. How is the compound’s structure validated, and what analytical techniques are prioritized?
- X-ray crystallography : Resolves bond lengths/angles (e.g., C-F = 1.34 Å, C-N = 1.41 Å) and confirms stereoelectronic effects of the fluorine substituent .
- NMR spectroscopy :
- ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm), propoxy CH₂ (δ 3.4–4.1 ppm) .
- ¹⁹F NMR : Single peak near δ -110 ppm confirms fluorine position .
- Mass spectrometry : ESI-MS ([M+H]⁺ = 288.1 m/z) validates molecular weight .
Q. What are the primary biological targets or pathways investigated for this compound?
- Enzyme inhibition : Shown to inhibit dihydrofolate reductase (DHFR) with binding energy -9.0 kcal/mol, suggesting potential antimicrobial applications .
- Receptor interactions : Modulates G-protein-coupled receptors (GPCRs) in preliminary screens, with IC₅₀ values in the µM range .
Advanced Research Questions
Q. How do substituent variations (e.g., fluorine position, propoxy chain length) impact structure-activity relationships (SAR)?
- Fluorine’s role : Ortho-substitution (2-fluoro) enhances lipophilicity (logP = 2.8) and membrane permeability compared to para-substituted analogs (logP = 2.3) .
- Propoxy chain effects :
- Longer chains (e.g., butoxy) reduce solubility but improve binding to hydrophobic enzyme pockets (e.g., DHFR) .
- Shorter chains (e.g., methoxy) increase metabolic stability in hepatic microsomal assays .
Q. What computational methods are used to predict binding modes, and how do they align with experimental data?
- Molecular docking (AutoDock Vina) : Predicts fluorine’s interaction with DHFR’s Thr56 residue (ΔG = -8.7 kcal/mol), corroborated by X-ray crystallography .
- MD simulations (GROMACS) : Reveal stable hydrogen bonding between the amide group and His124 over 100 ns trajectories .
Q. How are contradictions in biological activity data across studies resolved?
- Case example : Discrepancies in IC₅₀ values (2–10 µM) for anticancer activity arise from assay conditions:
- Cell line variability : Higher potency in HeLa (IC₅₀ = 2.1 µM) vs. MCF-7 (IC₅₀ = 8.3 µM) due to differential expression of efflux pumps .
- Assay interference : Fluorine’s autofluorescence in fluorometric assays requires validation via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
